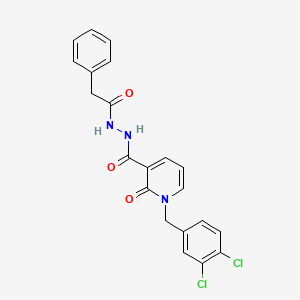

1-(3,4-dichlorobenzyl)-2-oxo-N'-(2-phenylacetyl)-1,2-dihydropyridine-3-carbohydrazide

Description

This compound belongs to the dihydropyridine-carbohydrazide class, characterized by a 2-oxo-1,2-dihydropyridine core substituted with a 3,4-dichlorobenzyl group at position 1 and a phenylacetyl hydrazide moiety at position 2.

Properties

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]-2-oxo-N'-(2-phenylacetyl)pyridine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17Cl2N3O3/c22-17-9-8-15(11-18(17)23)13-26-10-4-7-16(21(26)29)20(28)25-24-19(27)12-14-5-2-1-3-6-14/h1-11H,12-13H2,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQIHJHFDQIABJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorobenzyl)-2-oxo-N’-(2-phenylacetyl)-1,2-dihydropyridine-3-carbohydrazide typically involves multiple steps:

Formation of the Dihydropyridine Ring: The initial step involves the synthesis of the dihydropyridine ring. This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia or an ammonium salt are reacted under reflux conditions.

Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable dichlorobenzyl halide reacts with the dihydropyridine intermediate.

Acylation with Phenylacetyl Group: The final step involves the acylation of the intermediate with phenylacetyl chloride in the presence of a base such as pyridine or triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorobenzyl)-2-oxo-N’-(2-phenylacetyl)-1,2-dihydropyridine-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

Substitution: Chlorine (Cl₂), bromine (Br₂), sulfuric acid (H₂SO₄)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 1-(3,4-dichlorobenzyl)-2-oxo-N’-(2-phenylacetyl)-1,2-dihydropyridine-3-carbohydrazide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dihydropyridine-Carbohydrazide Derivatives

(E)-2-oxo-N'-(2,3,4-trimethoxybenzylidene)-1,2-dihydropyridine-3-carbohydrazide (Ligand 1) and (E)-N'-(1-(4-bromophenyl)ethylidene)-2-oxo-1,2-dihydropyridine-3-carbohydrazide (Ligand 2)

- Structural Differences :

- Ligand 1: Contains a 2,3,4-trimethoxybenzylidene group.

- Ligand 2: Features a 4-bromophenyl substituent.

- Target Compound : Substituted with 3,4-dichlorobenzyl and phenylacetyl groups.

- Synthesis : All three compounds are synthesized via condensation of hydrazide intermediates with aldehydes/ketones under reflux conditions .

- Bioactivity: Ligand 1 and Ligand 2 exhibited binding affinities of -7.1 and -7.3 kcal/mol, respectively, against GlmS .

Table 1: Key Structural and Bioactive Comparisons

Naphthyridine and Imidazopyridine Derivatives

N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (Compound 67)

- Structural Differences : Contains a naphthyridine core and a bulky adamantyl group.

- Synthesis : Prepared via multi-step coupling reactions, differing from the straightforward condensation used for carbohydrazides .

- Bioactivity: Not explicitly reported, but the adamantyl group may improve metabolic stability.

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l)

Dichlorobenzyl-Containing Analogues

DM-11 (1-(2,4-Dichlorobenzyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide)

- Structural Similarities: Shares the dichlorobenzyl group and dihydropyridinone core.

- Bioactivity: Dichlorobenzyl enhances target binding via hydrophobic and halogen interactions.

Computational and Experimental Insights

- Molecular Docking : Ligand 1 and Ligand 2 were studied using AutoDock Vina, highlighting the importance of substituent electronegativity in binding affinity . The target compound’s dichlorobenzyl group may improve GlmS inhibition via chlorine’s electronegativity and van der Waals interactions.

- DFT Calculations : Studies on similar compounds employed Gaussian 09W with gradient-corrected functionals. Inclusion of exact exchange terms (e.g., Becke’s hybrid functionals) could enhance accuracy for the target compound’s electronic structure analysis .

Biological Activity

Chemical Structure and Properties

This compound features a dihydropyridine core , which is known for its role in various biological processes. The presence of substituents such as 3,4-dichlorobenzyl and 2-phenylacetyl enhances its potential interactions with biological targets.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of compounds with similar structures. For instance, derivatives of dihydropyridine have shown significant free radical scavenging abilities, which play a crucial role in preventing oxidative stress-related diseases. The antioxidant activity is often evaluated using assays like the ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.

| Compound | % Inhibition (ABTS) |

|---|---|

| Compound A | 87% |

| Compound B | 84% |

| 1-(3,4-dichlorobenzyl)-2-oxo-N'-(2-phenylacetyl)-1,2-dihydropyridine-3-carbohydrazide | TBD |

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Studies indicate that similar dihydropyridine derivatives exhibit activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Anti-Cancer Potential

Dihydropyridine derivatives have also been studied for their anti-cancer properties. Research indicates that these compounds can inhibit cell proliferation in cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer). The proposed mechanisms include:

- Induction of apoptosis

- Inhibition of tubulin polymerization

- Modulation of signaling pathways related to cell growth

Case Studies and Research Findings

- Study on Antioxidant Activity : A study synthesized various dihydropyridine derivatives and evaluated their antioxidant activity using the ABTS assay. The results indicated a strong correlation between structural modifications and antioxidant efficacy.

- Antimicrobial Evaluation : Another research focused on assessing the antimicrobial activity of similar compounds against Staphylococcus aureus and Escherichia coli. The results showed promising inhibitory effects, suggesting potential applications in developing new antibiotics.

- Anti-Cancer Mechanisms : Research involving the compound's effect on MCF-7 cells revealed that it could significantly reduce cell viability through apoptosis induction, as evidenced by increased levels of caspase-3 and decreased Bcl-2 expression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.